(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride
CAS No.: 2241107-58-2
Cat. No.: VC6983834
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241107-58-2 |
|---|---|
| Molecular Formula | C8H9ClF3N |
| Molecular Weight | 211.61 |
| IUPAC Name | (1R)-2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |
| Standard InChI Key | FASWEAMMCPQTRD-OGFXRTJISA-N |
| SMILES | C1=CC(=CC=C1C(C(F)F)N)F.Cl |
Introduction
(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a chiral compound with significant interest in medicinal chemistry and pharmacology. Its molecular formula is C₈H₉ClF₃N, and it has a molecular weight of approximately 211.61 g/mol . This compound is notable for its unique structural features, which include two fluorine atoms on the ethylamine backbone and a 4-fluorophenyl group, enhancing its biological activity and physicochemical properties.
Chemical Specifications
| Property | Description |
|---|---|
| Molecular Formula | C₈H₉ClF₃N |
| Molecular Weight | Approximately 211.61 g/mol |
| CAS Number | 1432679-40-7 |
| Chemical Structure | Chiral compound with two fluorine atoms on the ethylamine backbone and a 4-fluorophenyl group |
Synthesis Methods
The synthesis of (R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride can be achieved through several methods, which may vary in efficiency and yield depending on the specific conditions applied during synthesis. These methods typically involve the use of fluorinating agents and chiral resolution techniques to obtain the desired enantiomer.
Biological Activity and Potential Applications
(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride has shown significant biological activity, particularly in interacting with neurotransmitter systems involving serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive functions. The unique structural modifications provided by the fluorine atoms enhance its affinity for specific receptors, potentially leading to improved therapeutic effects compared to non-fluorinated counterparts.
Potential Therapeutic Applications
| Application | Description |
|---|---|
| Neurological Disorders | Potential therapeutic agent for treating conditions such as depression or anxiety disorders due to its interaction with serotonin and dopamine pathways. |
| Drug Discovery | Acts as a lead compound in drug discovery efforts targeting neurological disorders. |
Safety and Hazards
(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride poses several safety risks. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Additionally, it may cause respiratory irritation .
Hazard Classification
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Comparison with Similar Compounds
(R)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride is distinct from other compounds due to its difluorinated structure, which enhances its binding affinity and selectivity towards specific biological targets. A comparison with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-1-(4-Fluorophenyl)ethanamine | One fluorine atom | Different enantiomer may exhibit distinct activity. |
| 1-(4-Methoxyphenyl)ethanamine | No fluorine atoms | Lacks enhanced reactivity due to fluorination. |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanamine | Hydroxy instead of fluoro groups | Different biological profile due to hydroxyl groups. |
| (R)-1-(2-Fluorophenyl)ethanamine | Single fluorine atom | Less complex interactions compared to difluorinated compounds. |
| 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride | Three fluorine atoms | Increased lipophilicity may enhance blood-brain barrier penetration. |
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